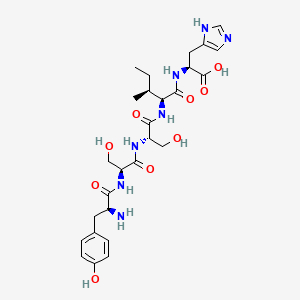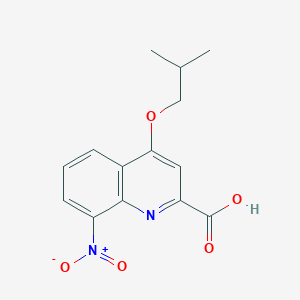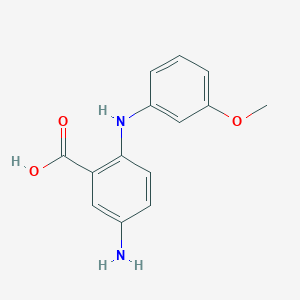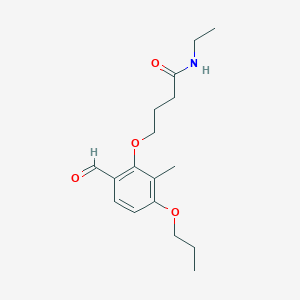
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- is a complex organic compound with the molecular formula C17H25NO4. This compound is characterized by its unique structure, which includes a butanamide backbone substituted with an ethyl group and a phenoxy group containing formyl, methyl, and propoxy substituents .
Vorbereitungsmethoden
The synthesis of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- .
Analyse Chemischer Reaktionen
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the propoxy group.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- can be compared with similar compounds such as:
Butanamide, N-methyl-: This compound lacks the phenoxy group and has different chemical properties and applications.
N-Formyl-2-hydroxy-3-methyl-2-(1-methylethyl)butanamide: This compound has a similar formyl group but differs in the rest of its structure, leading to different reactivity and applications.
Butanamide, N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
820237-79-4 |
|---|---|
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-ethyl-4-(6-formyl-2-methyl-3-propoxyphenoxy)butanamide |
InChI |
InChI=1S/C17H25NO4/c1-4-10-21-15-9-8-14(12-19)17(13(15)3)22-11-6-7-16(20)18-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
FNWCLSIQSWJGAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)NCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


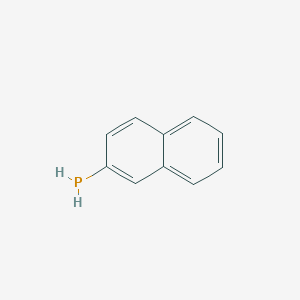
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
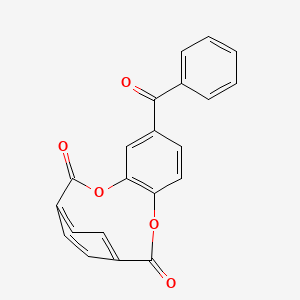
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
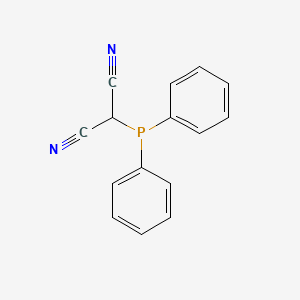
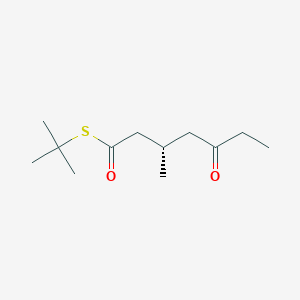
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
